3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione
Description
3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione (succinimide) derivative characterized by a 4-ethoxyphenylamino substituent at the C3 position and a methyl group at the N1 position. Pyrrolidine-2,5-diones are known for their diverse bioactivities, including antiviral, cytotoxic, and anti-inflammatory effects, depending on their substituents .
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-10-6-4-9(5-7-10)14-11-8-12(16)15(2)13(11)17/h4-7,11,14H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNBQIMPVZIAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 4-ethoxyaniline with maleic anhydride, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and biological activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
a) 3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione (CAS: 1008080-67-8)
- Structure: Features a 4-methoxyphenylamino group (C3) and a 4-methylbenzyl group (N1).
- Molecular Weight : 324.37 g/mol (vs. hypothetical ~293 g/mol for the target compound, assuming C14H17N2O3).
- The N1 methyl group in the target compound reduces steric bulk compared to the benzyl substituent in this analog .
b) 3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS: 313379-18-9)
- Structure : Contains a 4-methoxyphenyl group (N1) and a sulfanyl-ethylamine chain (C3).
- Bioactivity: Not explicitly reported, but the sulfanyl group could influence redox activity or metal binding, unlike the ethoxyphenylamino group in the target compound .
c) 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Pyrrolidine-2,5-dione Derivatives with Indole Substituents
Several indole-containing analogs (e.g., 3g, 3j, 3k in ) share the 1-methylpyrrolidine-2,5-dione core but differ in C3 substituents:
| Compound ID | C3 Substituent | Melting Point (°C) | Notable Properties |
|---|---|---|---|
| 3g | 1H-Indole-3-yl | 170–172 | Cytotoxicity (specific data N/A) |
| 3j | 5-Nitro-1H-indole-3-yl | 242–244 | Electron-withdrawing nitro group |
| 3k | 5-Methoxy-1H-indole-3-yl | 138–140 | Enhanced solubility vs. nitro |
- The ethoxy group’s electron-donating nature contrasts with indole’s electron-rich structure, which may alter receptor binding .
Diketopiperazine Derivatives with Antiviral Activity
Marine-derived diketopiperazines (e.g., compounds 3, 6, 7 in ) share the pyrrolidine-2,5-dione motif but incorporate additional rings or substituents:
| Compound | Structure | IC50 (H1N1) | Key Feature |
|---|---|---|---|
| 3 | 4-Hydroxybenzylidene + isobutylidene | 41.5 ± 4.5 μM | Conjugated double bonds |
| 6 | Benzylidene + isobutyl | 28.9 ± 2.2 μM | Rigid bicyclic system |
| 7 | Albonoursin (natural product) | 6.8 ± 1.5 μM | High potency, simple substituents |
- However, its methyl group at N1 could improve bioavailability compared to larger substituents .
Biological Activity
3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound is characterized by its unique structure, which includes an ethoxyphenylamino group and a methyl group on the pyrrolidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C13H17N3O3
- Molar Mass : 263.297 g/mol
- CAS Number : 1008579-67-6
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with maleic anhydride, followed by cyclization and methylation steps. Common solvents used include ethanol or methanol, with catalysts such as sulfuric acid or hydrochloric acid facilitating the reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
| Enterococcus faecalis | 70.0 |
These results suggest that this compound could serve as a lead in developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values obtained from these assays are indicative of its potential as an anticancer agent:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings underscore the compound's potential utility in cancer therapeutics .
The mechanism of action of this compound appears to involve interactions with specific molecular targets within biological systems. It may modulate enzyme activity or bind to receptors involved in various signal transduction pathways, leading to alterations in cellular processes that contribute to its antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria revealed promising results, suggesting its potential as a novel antimicrobial agent.
- Anticancer Research : In a recent investigation, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, further validating its role as an anticancer agent.
Comparison with Similar Compounds
When compared to similar compounds such as 4-((4-Methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione and 4-((4-Chlorophenyl)amino)-1-methylpyrrolidine-2,5-dione, this compound stands out due to its unique ethoxy substitution. This modification influences its solubility and reactivity, potentially enhancing its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
